- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)
95104-21-5 structure
Product Name:2-Chloroquinoline-3-carbonitrile
CAS番号:95104-21-5
MF:C10H5ClN2
メガワット:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155
Update Time:2025-10-29
2-Chloroquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- インチ: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- InChIKey: UGTRDMPALMEDBU-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 188.01400
- どういたいしつりょう: 188.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.36
- ゆうかいてん: 164-168 °C
- ふってん: 360.4°C at 760 mmHg
- フラッシュポイント: 171.8°C
- 屈折率: 1.667
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-3-carbonitrile セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H318
- 警告文: P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: S26
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD72725)
- リスク用語:R22; R41
2-Chloroquinoline-3-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関コード:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Chloroquinoline-3-carbonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687790-250MG |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 250MG |
¥1432.94 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687790-1G |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 1G |
¥3062.21 | 2022-02-24 | |
| TRC | C385125-50mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
| Alichem | A189004213-5g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 5g |
$737.00 | 2023-08-31 | |
| Alichem | A189004213-10g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 10g |
$1015.05 | 2023-08-31 | |
| Alichem | A189004213-25g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 25g |
$1704.48 | 2023-08-31 | |
| Chemenu | CM144110-5g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 5g |
$502 | 2021-08-05 | |
| Chemenu | CM144110-10g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 10g |
$803 | 2021-08-05 |
2-Chloroquinoline-3-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt
リファレンス
- Novel route for synthesis of camptothecin analogue, India, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt
1.2 Reagents: Diethyl ether
1.2 Reagents: Diethyl ether
リファレンス
- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186
合成方法 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120
合成方法 5
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
1.2 Reagents: Hydroxylamine
リファレンス
- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,
合成方法 6
はんのうじょうけん
1.1 Reagents: Acetic anhydride
リファレンス
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9
合成方法 7
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190
合成方法 8
はんのうじょうけん
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
リファレンス
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31
合成方法 9
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C
1.2 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Hydroxyamine hydrochloride
リファレンス
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245
合成方法 10
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C
リファレンス
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382
合成方法 11
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C
リファレンス
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671
合成方法 12
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
リファレンス
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875
合成方法 13
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux
リファレンス
- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244
合成方法 14
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
リファレンス
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365
合成方法 15
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
リファレンス
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548
合成方法 16
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
リファレンス
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611
合成方法 17
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154
合成方法 18
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
リファレンス
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
リファレンス
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068
合成方法 20
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647
2-Chloroquinoline-3-carbonitrile Raw materials
- quinoline-3-carbonitrile 1-oxide
- 2-Chloroquinoline-3-carbaldehyde
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile
注文番号:A959261
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 16:09
価格 ($):265.0
Email:sales@amadischem.com
2-Chloroquinoline-3-carbonitrile 関連文献
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
95104-21-5 (2-Chloroquinoline-3-carbonitrile) 関連製品
- 948291-76-7(2-chloro-7-ethyl-quinoline-3-carbonitrile)
- 95104-22-6(2-chloro-6,7-dimethylquinoline-3-carbonitrile)
- 880105-72-6(2-Chloro-3-cyano-8-ethylquinoline)
- 351363-12-7(2-Chloro-5,8-dimethylquinoline-3-carbonitrile)
- 136812-21-0(2-Chloro-8-methylquinoline-3-carbonitrile)
- 483287-37-2(2-Chloro-6-methylquinoline-3-carbonitrile)
- 917747-10-5(2-chloro-5,7-dimethylquinoline-3-carbonitrile)
- 917746-03-3(2-chloro-7,8-dimethylquinoline-3-carbonitrile)
- 498548-90-6(2-chloro-6-ethylquinoline-3-carbonitrile)
- 917750-50-6(2-chloro-6,8-dimethylquinoline-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile
清らかである:99%
はかる:5g
価格 ($):265.0